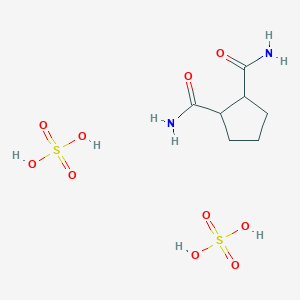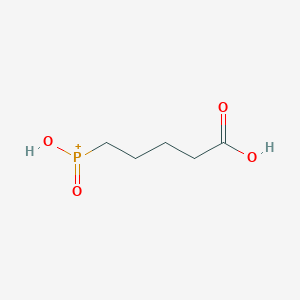![molecular formula C6H8Cl2F3N2O2P B12618458 [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride CAS No. 914361-74-3](/img/structure/B12618458.png)
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride: is a chemical compound with the molecular formula C6H9Cl2F3N2O2P It is a derivative of piperazine, a heterocyclic amine, and contains trifluoroacetyl and phosphonic dichloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride typically involves the reaction of piperazine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This intermediate is then reacted with phosphorus trichloride to form the phosphonic dichloride derivative. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid or phosphonate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like ammonia, primary and secondary amines, alcohols, and thiols are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonic acid or phosphonate esters.
Substitution: Various substituted phosphonic dichloride derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is used as a building block in organic synthesis for the preparation of complex molecules. It serves as a precursor for the synthesis of phosphonic acid derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors targeting specific enzymes or receptors. Additionally, it can be used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound finds applications in the development of flame retardants, plasticizers, and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in materials science for the preparation of metal-organic frameworks and coordination polymers.
Mechanism of Action
The mechanism of action of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phosphonic dichloride group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic acid
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonate esters
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic monoesters
Comparison: Compared to its analogs, [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is unique due to the presence of two reactive chlorine atoms, which allow for further functionalization through substitution reactions
Properties
CAS No. |
914361-74-3 |
|---|---|
Molecular Formula |
C6H8Cl2F3N2O2P |
Molecular Weight |
299.01 g/mol |
IUPAC Name |
1-(4-dichlorophosphorylpiperazin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H8Cl2F3N2O2P/c7-16(8,15)13-3-1-12(2-4-13)5(14)6(9,10)11/h1-4H2 |
InChI Key |
MXNASHSZUXNRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(F)(F)F)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)
![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)

![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)
![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)

![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)

![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)
